molecular formula C21H23N3O9 B043439 4-Azidophlorizin CAS No. 79541-46-1

4-Azidophlorizin

Cat. No.: B043439
CAS No.: 79541-46-1
M. Wt: 461.4 g/mol
InChI Key: AXCDEMZKQHNYNE-QNDFHXLGSA-N
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Description

4-Azidophlorhizin is a chemical compound with the molecular formula C21H23N3O9 and a molecular weight of 461.43 g/mol . It is a derivative of phlorhizin, a naturally occurring glucoside found in apple trees and other plants. The azido group (-N3) attached to the phlorhizin molecule imparts unique chemical properties, making 4-Azidophlorhizin a valuable compound in various scientific research applications.

Scientific Research Applications

4-Azidophlorhizin has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It also includes precautions that need to be taken while handling, storing, and disposing of the compound .

Biochemical Analysis

Biochemical Properties

4-Azidophlorizin interacts with various enzymes and proteins. It promotes the degradation of geranylgeranyl diphosphate synthase via the ubiquitin-proteasome pathway . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In vitro, it inhibits the accumulation of lipids in primary hepatocytes and decreases lipogenic gene expression through geranylgeranyl diphosphate synthase . This demonstrates its influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with geranylgeranyl diphosphate synthase. It promotes the degradation of this enzyme via the ubiquitin-proteasome pathway . This leads to changes in gene expression and impacts the accumulation of lipids in primary hepatocytes .

Dosage Effects in Animal Models

In pharmacological studies, this compound has been shown to attenuate hepatic steatosis and improve liver injury in high-fat diet-induced mice . The effects of the product vary with different dosages, but specific threshold effects or toxic or adverse effects at high doses are not reported in the current literature.

Metabolic Pathways

This compound is involved in the metabolic pathway of geranylgeranyl diphosphate synthase . It promotes the degradation of this enzyme, which can lead to effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azidophlorhizin typically involves the introduction of an azido group to the phlorhizin molecule. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the phlorhizin molecule is replaced by an azido group. This can be achieved using sodium azide (NaN3) as the azide source under appropriate reaction conditions, such as in the presence of a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 4-Azidophlorhizin are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Azidophlorhizin undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for introducing the azido group.

    Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reducing the azido group to an amine.

    Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products Formed

    Aminophlorhizin: Formed by the reduction of the azido group.

    Triazole Derivatives: Formed by cycloaddition reactions involving the azido group.

Comparison with Similar Compounds

Similar Compounds

    Phlorhizin: The parent compound of 4-Azidophlorhizin, lacking the azido group.

    4-Aminophlorhizin: A derivative where the azido group is reduced to an amine.

    Triazole-Linked Phlorhizin Derivatives: Formed by cycloaddition reactions involving the azido group.

Uniqueness

4-Azidophlorhizin is unique due to the presence of the azido group, which imparts distinct chemical reactivity and enables bioorthogonal labeling techniques. This makes it particularly valuable in applications where selective and specific labeling of biomolecules is required.

Properties

IUPAC Name

3-(4-azidophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O9/c22-24-23-11-4-1-10(2-5-11)3-6-13(27)17-14(28)7-12(26)8-15(17)32-21-20(31)19(30)18(29)16(9-25)33-21/h1-2,4-5,7-8,16,18-21,25-26,28-31H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCDEMZKQHNYNE-QNDFHXLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70229761
Record name 4-Azidophlorhizin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70229761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79541-46-1
Record name 4-Azidophlorhizin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079541461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Azidophlorhizin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70229761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 4-Azidophlorizin interact with its target, and what are the downstream effects?

A1: this compound acts as a high-affinity probe for the sodium/glucose cotransporter (SGLT), particularly SGLT1 and SGLT2, which are primarily found in the small intestine and kidneys, respectively. [, , ] Upon UV irradiation, the azide group in 4-AZ becomes reactive and forms a covalent bond with the transporter protein. This irreversible binding inhibits glucose transport across cell membranes. [, ] The downstream effects of this inhibition can vary depending on the context but often include reduced glucose uptake and altered cellular metabolism. [, ]

Q2: Can you elaborate on the research highlighting this compound's potential therapeutic benefit in fatty liver disease?

A3: A study demonstrated that this compound could alleviate hepatic steatosis, a condition characterized by fat accumulation in the liver. [] The research revealed that 4-AZ promotes the degradation of geranylgeranyl diphosphate synthase (GGPPS) via the ubiquitin-proteasome pathway. [] GGPPS plays a crucial role in lipid synthesis, and its degradation by 4-AZ resulted in reduced lipid accumulation in both in vitro and in vivo models of fatty liver disease. [] This finding suggests a potential therapeutic application of 4-AZ in treating fatty liver disease.

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